B613270 2-amino-3-(3-cyanophenyl)propanoic Acid CAS No. 63999-80-4

2-amino-3-(3-cyanophenyl)propanoic Acid

Cat. No. B613270
CAS RN: 63999-80-4
M. Wt: 190.2
InChI Key:
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Description

2-Amino-3-(3-cyanophenyl)propanoic acid, also known as 3-cyanophenylalanine (3-CPA), is an amino acid found in nature and is also used in a wide range of scientific research applications. It is a derivative of phenylalanine and is one of the few amino acids that contain a cyano group. 3-CPA is a very versatile molecule and has been used in a variety of fields, from biochemistry to medicine.

Scientific Research Applications

  • Enantiomer Synthesis and Protection : The synthesis and separation of enantiomers of related compounds, including the protection of these amino acids using Boc and Fmoc-protected derivatives, is a significant area of research. This process is crucial for developing pharmaceutical and biological applications (Solymár, Kanerva, & Fülöp, 2004).

  • Synthesis of Agonists : The compound has been used in the synthesis of novel agonists, like CYM-5442, through various organic reactions. This synthesis approach is noted for its economic efficiency and simplicity, making it significant in drug development (Zhao Tian-tia, 2014).

  • Bioavailability Studies in Primates : The related compound, 2-Amino-3-(methylamino)propanoic acid (BMAA), has been studied for its oral bioavailability in primates. This research is vital for understanding the pharmacokinetics and potential therapeutic applications of similar amino acids (Duncan et al., 1992).

  • Chemical Reactivity and Drug Design : Computational studies have been conducted to understand the chemical reactivity of related tripeptides. These studies provide valuable insights for drug design and development (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

  • Corrosion Inhibition : The compound and its derivatives have been evaluated as corrosion inhibitors, particularly for their application in protecting metal surfaces. This research extends the utility of the compound to industrial applications (Gupta et al., 2016).

  • Synthesis of Platinum Complexes : The compound has been used as a scaffold for synthesizing new platinum complexes with potential anticancer properties. This highlights its importance in developing new chemotherapeutic agents (Riccardi et al., 2019).

  • Green Chemistry Applications : The compound's derivatives have been synthesized using green chemistry principles, emphasizing the environmental aspect of chemical synthesis (Srivastava et al., 2017).

  • In Vivo Covalent Bonding in Proteins : The compound's analogs have been genetically encoded to introduce covalent bonds in proteins in vivo, expanding the scope of protein engineering and chemical biology (Liu et al., 2019).

  • Thermal and Biological Studies : Research on the thermal and biological properties of the compound's chelates with rare earth metals has been conducted, indicating potential applications in material science (Ballal, 2020).

  • Anti-inflammatory Activities : The compound's derivatives have been studied for their anti-inflammatory activities, highlighting its potential in pharmaceutical formulations (Ren et al., 2021).

properties

IUPAC Name

2-amino-3-(3-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOMTMPTNZOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63999-80-4
Record name 2-Amino-3-(3-cyano-phenyl)-propionic acid
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